molecular formula C16H11Cl2N3O3 B12395200 Anticancer agent 153

Anticancer agent 153

Cat. No.: B12395200
M. Wt: 364.2 g/mol
InChI Key: SFSPZPMEYFDVSG-UHFFFAOYSA-N
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Description

Anticancer agent 153 is a promising compound in the field of oncology, known for its ability to promote apoptosis through the generation of reactive oxygen species and the elevation of mitochondrial membrane potential loss . This compound has shown significant potential in inhibiting cancer cell proliferation, making it a valuable candidate for further research and development in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Anticancer agent 153 would likely involve scaling up the laboratory synthesis methods to a larger scale, ensuring the process is efficient, cost-effective, and environmentally friendly. This may include optimizing reaction conditions, using continuous flow synthesis techniques, and implementing purification methods to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 153 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various metal catalysts such as palladium or platinum.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Anticancer agent 153 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C16H11Cl2N3O3

Molecular Weight

364.2 g/mol

IUPAC Name

4-[[1-(3,4-dichlorophenyl)triazol-4-yl]methoxy]-2-hydroxybenzaldehyde

InChI

InChI=1S/C16H11Cl2N3O3/c17-14-4-2-12(5-15(14)18)21-7-11(19-20-21)9-24-13-3-1-10(8-22)16(23)6-13/h1-8,23H,9H2

InChI Key

SFSPZPMEYFDVSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)COC3=CC(=C(C=C3)C=O)O)Cl)Cl

Origin of Product

United States

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